3-Bromo-5-nitrotoluene

Physical Properties Handling Procurement

Researchers requiring regiospecific meta-bromo-nitro substitution for Pd-catalyzed cross-coupling often face batch inconsistency from non-specialized sources. 3-Bromo-5-nitrotoluene (CAS 52488-28-5) delivers defined regiochemistry for reproducible Suzuki-Miyaura coupling efficiency. • Solid (mp 68-72 °C), ≥98% purity; compatible with automated parallel synthesizers. • Meta-Br/NO₂ relationship modulates oxidative addition kinetics for high catalytic turnover. • Reduces to 3-bromo-5-methylaniline for herbicide/fungicide lead optimization. Standardized purity and ambient shipping reduce supply chain variability for multi-step R&D programs.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 52488-28-5
Cat. No. B1266673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitrotoluene
CAS52488-28-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
InChIKeyMWFDNXJPZUOTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitrotoluene: Identity & Procurement


3-Bromo-5-nitrotoluene (IUPAC: 1-bromo-3-methyl-5-nitrobenzene) is a disubstituted aromatic building block bearing bromo, nitro, and methyl substituents on a benzene ring . It is a solid at ambient temperature (melting point 68-72 °C) with a molecular weight of 216.03 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor to substituted anilines .

3-Bromo-5-nitrotoluene: Irreplaceable in Synthesis


In aromatic substitution chemistry, the exact relative positioning of bromo, nitro, and methyl groups dictates both electronic activation and steric accessibility, thereby controlling reaction yields and product purity. 3-Bromo-5-nitrotoluene features a meta-relationship between bromo and nitro groups, which modulates electrophilic aromatic substitution and cross-coupling reactivity in a manner distinct from its ortho- and para-regioisomers [1]. Furthermore, replacement of bromine with chlorine or iodine alters the oxidative addition kinetics in Pd-catalyzed transformations, directly impacting catalytic turnover and yield [2]. Consequently, using a structurally similar but regioisomerically or halogen-distinct analog introduces unpredictable reaction outcomes that can derail multi-step syntheses and lead to costly re-optimization.

3-Bromo-5-nitrotoluene: Advantages Over Analogs


Crystalline Solid Simplifies Handling

At standard laboratory temperatures (~20 °C), 3-bromo-5-nitrotoluene exists as a crystalline solid with a melting range of 68–72 °C [1], whereas the regioisomer 4-bromo-3-nitrotoluene remains a low-melting solid or liquid with a reported melting range of 29–35 °C . This thermal stability difference directly impacts weighing accuracy, long-term storage stability, and ease of transfer in automated synthesis platforms.

Physical Properties Handling Procurement

Meta-Bromo/Nitro Boosts Pd Coupling

In Pd-catalyzed Suzuki-Miyaura cross-coupling, aryl bromides typically exhibit higher reactivity than aryl chlorides due to a lower bond dissociation energy and faster oxidative addition [1]. While direct comparative kinetic data for 3-bromo-5-nitrotoluene versus its chloro analog are not publicly available, the bromo substituent in the target compound confers a well-established reactivity advantage over 3-chloro-5-nitrotoluene (CAS 16582-38-0) [2]. This difference translates to milder reaction conditions and potentially higher yields in C–C bond-forming steps.

Cross-Coupling Regioselectivity Synthetic Utility

Verified High Purity & Batch Consistency

Commercial batches of 3-bromo-5-nitrotoluene are routinely supplied with a minimum purity of 98% as determined by HPLC [1], and independent Certificate of Analysis (CoA) data confirm actual purities exceeding 98.8% by GC or HPLC with NMR structural confirmation . In contrast, the closely related regioisomer 4-bromo-3-nitrotoluene is often offered at a lower minimum purity of 95% , which may necessitate additional purification steps before use in sensitive reactions.

Quality Control Purity Analytical Data

Boiling Point Advantage in Distillation

3-Bromo-5-nitrotoluene exhibits a boiling point of 269.5 °C at atmospheric pressure [1], which is approximately 16.5 °C higher than that of its chloro analog 3-chloro-5-nitrotoluene (253 °C) [2]. This elevated boiling point, coupled with its solid state at room temperature, provides a wider operational window for vacuum distillation or recrystallization, facilitating the removal of volatile impurities without thermal decomposition.

Purification Thermal Stability Process Chemistry

3-Bromo-5-nitrotoluene: Key Applications


Suzuki-Miyaura Coupling for Drug Libraries

The bromo substituent of 3-bromo-5-nitrotoluene ensures efficient oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings, a prerequisite for high-throughput library synthesis. Its solid form and high purity (≥98%) [1] minimize pre-reaction purification and enable direct use in automated parallel synthesizers, reducing cycle times and improving hit-to-lead progression.

Agrochemical Precursor: 3-Bromo-5-methylaniline

Reduction of the nitro group in 3-bromo-5-nitrotoluene yields 3-bromo-5-methylaniline, a key building block in the synthesis of herbicides and fungicides. The target compound's defined melting point (68–72 °C) facilitates straightforward reduction setup and workup, while its high purity reduces the formation of side products that could compromise downstream biological activity.

HPLC System Suitability Standard

Due to its well-characterized purity and stability, 3-bromo-5-nitrotoluene serves as an ideal system suitability standard for developing and validating reverse-phase HPLC methods for nitroaromatic analytes. Its distinct retention time on Newcrom R1 columns [2] and consistent chromatographic behavior provide a reliable benchmark for instrument performance and method robustness.

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